molecular formula C12H8ClN3O B12996504 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline

Cat. No.: B12996504
M. Wt: 245.66 g/mol
InChI Key: PYYLEBCQWSVPTQ-UHFFFAOYSA-N
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Description

2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is a heterocyclic compound that features a fused oxazole and pyridine ring system with an aniline substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline typically involves the construction of the oxazole and pyridine rings followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. For example, starting from a chlorinated pyridine derivative, the oxazole ring can be formed through a cyclization reaction with an appropriate amine and a dehydrating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms in the oxazole and pyridine rings.

    Coupling Reactions: The aniline group can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s ability to form hydrogen bonds and participate in π-π interactions is often crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline is unique due to its fused oxazole-pyridine ring system combined with an aniline group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

Molecular Formula

C12H8ClN3O

Molecular Weight

245.66 g/mol

IUPAC Name

2-(6-chloro-[1,3]oxazolo[5,4-b]pyridin-2-yl)aniline

InChI

InChI=1S/C12H8ClN3O/c13-7-5-10-12(15-6-7)17-11(16-10)8-3-1-2-4-9(8)14/h1-6H,14H2

InChI Key

PYYLEBCQWSVPTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC(=C3)Cl)N

Origin of Product

United States

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